2-NP-AOZ-d4

LC-MS/MS Isotope Dilution Matrix Effect

Quantifying furazolidone metabolite AOZ at the EU MRPL of 1 µg/kg is critically compromised by matrix effects when using unlabeled external standards. 2-NP-AOZ-d4 is the chemically identical, deuterated internal standard mandated by EU Reference Laboratory and China MOA Announcement No. 783-1-2016 methods. - Compensates for variable recovery across acid hydrolysis and 2-NBA derivatization steps, delivering CCα/CCβ values compliantly below 1 µg/kg. - Achieves high sensitivity (LOD 0.03 µg/kg) and precision, harmonizing inter-laboratory proficiency testing results for global food safety monitoring. Supplied with a comprehensive Certificate of Analysis. For research and analytical use only.

Molecular Formula C10H9N3O4
Molecular Weight 239.22 g/mol
CAS No. 1007478-57-0
Cat. No. B1141356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NP-AOZ-d4
CAS1007478-57-0
Synonyms3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4;  3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; 
Molecular FormulaC10H9N3O4
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2
InChIKeyOHYXOGZWSSNLON-KGRNULLJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-NP-AOZ-d4 (CAS 1007478-57-0): A Deuterated Internal Standard for Trace-Level Nitrofuran Metabolite AOZ Quantification


2-NP-AOZ-d4 (CAS 1007478-57-0) is a deuterium-labeled derivative of 2-NP-AOZ, the 2-nitrophenyl derivative of 3-amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned veterinary antibiotic furazolidone [1]. This compound is specifically synthesized and validated as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of AOZ residues in complex food and biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Critical Need for 2-NP-AOZ-d4: Why Unlabeled 2-NP-AOZ or Alternative Internal Standards Fall Short in AOZ Residue Analysis


The quantification of AOZ at trace regulatory limits (e.g., EU MRPL of 1 μg/kg) is severely compromised by matrix effects inherent in complex samples like meat, seafood, and eggs. Using the unlabeled analog 2-NP-AOZ (CAS 19687-73-1) as an external standard fails to correct for variable recovery during the mandatory acid hydrolysis and 2-nitrobenzaldehyde derivatization steps, leading to inaccurate, often underestimated, residue levels . Similarly, substituting with structurally related isotope-labeled standards (e.g., 2-NP-AMOZ-d5) introduces a different chemical entity, resulting in distinct extraction and ionization behaviors that cannot accurately mirror the specific analytical challenges of AOZ [1]. 2-NP-AOZ-d4 is the mandated, chemically identical SIL-IS for AOZ, essential for achieving the method accuracy and precision required for regulatory compliance and reliable research data.

Quantifiable Differentiation of 2-NP-AOZ-d4: Head-to-Head Evidence for Procurement and Method Selection


Mass Shift and Isotopic Purity: Ensuring Unambiguous Detection in Complex Matrices

2-NP-AOZ-d4 provides a +4 Da mass shift relative to the unlabeled 2-NP-AOZ analyte (from m/z 236 to 240 for the molecular ion), a critical requirement for avoiding signal overlap and ensuring unambiguous peak identification in MRM transitions . This contrasts with alternative labeling strategies (e.g., 13C6) which provide a different mass increment and may not be universally compatible with established MRM methods optimized for d4-labeled internal standards [1].

LC-MS/MS Isotope Dilution Matrix Effect Selectivity

Matrix Effect Compensation: Achieving EU-Compliant Accuracy in Food Samples

The use of 2-NP-AOZ-d4 as an isotope dilution internal standard is explicitly required to correct for significant matrix-induced ionization suppression or enhancement, enabling accurate quantification at low μg/kg levels. Validation studies show that without this correction, apparent recoveries can be erratic, failing to meet the 70-120% recovery criteria mandated by EU guidelines [1]. In contrast, external calibration with unlabeled 2-NP-AOZ resulted in highly variable and often unacceptable accuracy in chicken meat [2].

Accuracy Matrix Effect Recovery Regulatory Compliance

Method Sensitivity and Limit of Detection: Enabling Trace-Level Quantification Below Regulatory Minimums

The incorporation of 2-NP-AOZ-d4 as an internal standard enables the achievement of ultra-low limits of detection (LOD) and quantification (LOQ) that are essential for monitoring banned substances. This performance directly contrasts with older HPLC-UV or HPLC-DAD methods, which typically exhibit LODs at least an order of magnitude higher and lack the specificity required for confirmatory analysis [1]. The use of the deuterated IS allows for reliable quantification at levels significantly below the EU MRPL of 1 μg/kg [2].

Sensitivity Limit of Detection LC-MS/MS Food Safety

Analytical Specificity: Clear Discrimination from Other Nitrofuran Metabolites

2-NP-AOZ-d4 is the designated internal standard for the AOZ metabolite and exhibits no cross-reactivity with the MRM channels used for other nitrofuran metabolites (AMOZ, AHD, SEM) when analyzed in a multiplexed LC-MS/MS method [1]. This is a direct, built-in feature of the method's MRM design and is crucial for the simultaneous quantification of all four banned nitrofurans in a single analytical run. Using a non-deuterated standard would lead to signal overlap and inaccurate quantification [2].

Specificity Cross-Reactivity Multiplexing MRM

Optimal Application Scenarios for 2-NP-AOZ-d4 in Regulated Food Safety and Residue Research


Regulatory Compliance Testing in Food Export and Import

For laboratories performing confirmatory analysis of AOZ residues in foodstuffs (e.g., shrimp, poultry, honey) destined for markets with strict bans on nitrofurans (EU, USA, Japan), 2-NP-AOZ-d4 is an indispensable reagent. Its use is mandated for isotope dilution LC-MS/MS methods, such as those described by the EU Reference Laboratories and China's Ministry of Agriculture (Announcement No. 783-1-2016), to achieve the required CCα (decision limit) and CCβ (detection capability) values below the 1 μg/kg MRPL [1].

Trace-Level Residue Depletion and Pharmacokinetic Studies

In veterinary pharmacology research investigating the depletion kinetics of furazolidone and its metabolite AOZ in target animal species, 2-NP-AOZ-d4 enables the accurate quantification of extremely low residue concentrations over extended withdrawal periods. The high sensitivity (LOD of 0.03 μg/kg) and matrix-effect compensation provided by the deuterated IS are critical for constructing reliable depletion curves, which inform science-based withdrawal time recommendations [1].

Method Development and Validation for Novel Matrices

When extending AOZ residue analysis to new or challenging matrices (e.g., processed foods, environmental samples, or biological fluids), 2-NP-AOZ-d4 serves as the gold-standard internal standard for method development and validation. Its use allows analysts to accurately assess and correct for matrix effects, recovery, and process efficiency as per ICH and SANTE guidelines. This ensures the robustness and transferability of newly developed analytical methods [2].

Proficiency Testing and Inter-Laboratory Comparisons

In proficiency testing (PT) schemes and inter-laboratory comparison exercises for nitrofuran metabolite analysis, the use of a common, well-characterized internal standard like 2-NP-AOZ-d4 is essential for harmonizing results across different laboratories. It minimizes inter-laboratory variability arising from differences in sample preparation, instrumentation, and operator technique, thereby improving the comparability of PT data and the overall reliability of the global food safety monitoring network [3].

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